molecular formula C16H22BrN3O2 B5388646 N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5388646
M. Wt: 368.27 g/mol
InChI Key: DMEMYKNNKPYBQR-UHFFFAOYSA-N
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Description

N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-bromo-2-methylphenyl group and two dimethylcarboxamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps. One common method starts with the bromination of 2-methylphenylamine to introduce the bromo substituent. This is followed by the formation of the piperidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide
  • N-(4-bromo-2-methylphenyl)-3-furamide
  • N-(4-bromo-2-methylphenyl)-3-(3-methylphenoxy)propanamide

Uniqueness

N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide stands out due to its specific substitution pattern and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-N-(4-bromo-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c1-11-9-13(17)6-7-14(11)18-15(21)12-5-4-8-20(10-12)16(22)19(2)3/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEMYKNNKPYBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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